Olomoucine Ii

Description

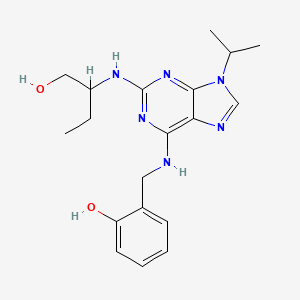

Structure

3D Structure

Properties

CAS No. |

500735-47-7 |

|---|---|

Molecular Formula |

C19H26N6O2 |

Molecular Weight |

370.4 g/mol |

IUPAC Name |

2-[[[2-[[(2R)-1-hydroxybutan-2-yl]amino]-9-propan-2-ylpurin-6-yl]amino]methyl]phenol |

InChI |

InChI=1S/C19H26N6O2/c1-4-14(10-26)22-19-23-17(20-9-13-7-5-6-8-15(13)27)16-18(24-19)25(11-21-16)12(2)3/h5-8,11-12,14,26-27H,4,9-10H2,1-3H3,(H2,20,22,23,24)/t14-/m1/s1 |

InChI Key |

NDUVSANREQEDRE-CQSZACIVSA-N |

Isomeric SMILES |

CC[C@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=CC=C3O |

Canonical SMILES |

CCC(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=CC=C3O |

Other CAS No. |

500735-47-7 |

Origin of Product |

United States |

Foundational & Exploratory

Olomoucine II: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olomoucine II, a second-generation purine analogue, has emerged as a potent inhibitor of cyclin-dependent kinases (CDKs), demonstrating significant anti-proliferative and pro-apoptotic activity in a range of cancer cell lines. This technical guide provides an in-depth examination of the molecular mechanisms underpinning the anti-cancer effects of this compound. It details the compound's primary targets, its impact on cell cycle progression, and the signaling cascades it modulates, with a focus on the induction of apoptosis through a p53-dependent pathway initiated by ribosomal stress. This document consolidates quantitative data on its inhibitory activity and cellular effects, presents detailed protocols for key experimental assays, and provides visual representations of the relevant signaling pathways to facilitate a comprehensive understanding for researchers in oncology and drug development.

Core Mechanism of Action: Inhibition of Cyclin-Dependent Kinases

This compound exerts its primary anti-cancer effects by competitively inhibiting the ATP-binding pocket of several key cyclin-dependent kinases (CDKs), crucial regulators of cell cycle progression and transcription.[1][2] Its inhibitory activity is most potent against CDK9/cyclin T, CDK2/cyclin E, and CDK7/cyclin H.[1][3] The inhibition of these kinases disrupts the phosphorylation of their downstream substrates, leading to cell cycle arrest and induction of apoptosis.[4][5]

Quantitative Data: Inhibitory Activity of this compound

The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound against various CDK/cyclin complexes and its anti-proliferative effects in different cancer cell lines.

Table 1: this compound IC50 Values against CDK/Cyclin Complexes

| CDK/Cyclin Complex | IC50 (µM) |

| CDK9/cyclin T | 0.06 |

| CDK2/cyclin E | 0.1 |

| CDK7/cyclin H | 0.45 |

| CDK1/cyclin B | 7.6 |

| CDK4/cyclin D1 | 19.8 |

| Data sourced from MedchemExpress.[1][3] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines (72h treatment)

| Cell Line | Cancer Type | IC50 (µM) |

| BV173 | Leukemia | 2.7 |

| MCF-7 | Breast Cancer | 5.0 |

| CCRF-CEM | Leukemia | 5.3 |

| T98G | Glioblastoma | 9.2 |

| HOS | Osteosarcoma | 9.3 |

| HBL100 | Breast Cancer | 10.5 |

| HT-29 | Colon Cancer | 10.8 |

| BT474 | Breast Cancer | 13.6 |

| HL60 | Leukemia | 16.3 |

| Data sourced from MedchemExpress.[3] |

Impact on Cell Cycle Progression

By inhibiting key CDKs, this compound effectively halts the cell cycle at critical checkpoints, primarily the G1/S and G2/M transitions.[4][6] The inhibition of CDK2 prevents the phosphorylation of retinoblastoma protein (Rb) and other substrates necessary for the transition from the G1 to the S phase, thereby arresting cells in G1.[7] Furthermore, inhibition of CDK1 (also known as cdc2) activity by Olomoucine and its derivatives leads to arrest at the G2/M boundary.[5][6]

Visualization of Cell Cycle Arrest

The following diagram illustrates the points in the cell cycle where this compound exerts its inhibitory effects.

Induction of Apoptosis via Ribosomal Stress and p53 Activation

A key mechanism of this compound's anti-cancer activity is the induction of apoptosis, a programmed cell death pathway.[5] This process is significantly mediated through the activation of the tumor suppressor protein p53.[4][8] this compound's potent inhibition of CDK9 disrupts the phosphorylation of the C-terminal domain of RNA polymerase II, leading to transcriptional stress.[8][9] This, in turn, is thought to cause ribosomal stress, characterized by the release of ribosomal proteins, such as L11, from the nucleolus.[8][10]

Free ribosomal protein L11 binds to the MDM2 protein, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[10][11] The L11-MDM2 interaction inhibits MDM2's activity, leading to the stabilization and accumulation of p53.[10] Activated p53 then transcriptionally upregulates pro-apoptotic genes, such as BAX and PUMA, and the CDK inhibitor p21, ultimately leading to apoptosis.[4]

Signaling Pathway Diagram

The following diagram illustrates the signaling cascade from CDK9 inhibition to p53-mediated apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell Viability and IC50 Determination (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate the IC50 value.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Objective: To analyze the distribution of cells in different phases of the cell cycle after treatment with this compound.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at the desired concentration for a specific time.

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with cold PBS and resuspend the pellet in 500 µL of PBS.

-

Fix the cells by adding 4.5 mL of cold 70% ethanol dropwise while vortexing.

-

Incubate the cells at 4°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay by Annexin V/PI Staining

Objective: To detect and quantify apoptotic cells after this compound treatment.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound as described for the cell cycle analysis.

-

Harvest both adherent and floating cells and collect them by centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be distinguished.

Western Blot Analysis of Protein Expression

Objective: To assess the levels of key proteins involved in the this compound-induced signaling pathways (e.g., p53, p21, cleaved PARP).

Materials:

-

Treated and untreated cell pellets

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p53, anti-p21, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse the cell pellets in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using an imaging system. β-actin is commonly used as a loading control to normalize protein levels.

Conclusion

This compound represents a promising class of anti-cancer agents with a well-defined mechanism of action centered on the inhibition of cyclin-dependent kinases. Its ability to induce cell cycle arrest and p53-dependent apoptosis through the induction of ribosomal stress highlights a multi-faceted approach to targeting cancer cell proliferation. The detailed protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers investigating the therapeutic potential of this compound and other CDK inhibitors in oncology. Further research into the nuanced effects of this compound on different cancer subtypes and its potential in combination therapies is warranted.

References

- 1. This compound, CDK/cyclin inhibitor (CAS 500735-47-7) | Abcam [abcam.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Is olomoucine, a weak CDK2 inhibitor, able to induce apoptosis in cancer cells? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cellular effects of olomoucine, an inhibitor of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of olomoucine, a selective inhibitor of cyclin-dependent kinases, on cell cycle progression in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antiproliferative activity of this compound, a novel 2,6,9-trisubstituted purine cyclin-dependent kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The inhibitor of cyclin-dependent kinases, this compound, exhibits potent antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ribosomal protein L11 negatively regulates oncoprotein MDM2 and mediates a p53-dependent ribosomal-stress checkpoint pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure of human MDM2 complexed with RPL11 reveals the molecular basis of p53 activation - PMC [pmc.ncbi.nlm.nih.gov]

Olomoucine II: A Potent and Selective CDK9 Inhibitor for Research and Drug Development

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olomoucine II, a 2,6,9-trisubstituted purine derivative, has emerged as a potent inhibitor of cyclin-dependent kinases (CDKs), demonstrating notable selectivity for CDK9. This technical guide provides a comprehensive overview of this compound, focusing on its inhibitory profile, mechanism of action, and relevant experimental protocols. Quantitative data on its kinase selectivity and antiproliferative activity are presented in structured tables for clear comparison. Detailed methodologies for key assays are provided to facilitate the practical application of this compound in research settings. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear conceptual framework for its use in drug discovery and development.

Introduction

Cyclin-dependent kinase 9 (CDK9) plays a pivotal role in the regulation of transcription by phosphorylating the C-terminal domain of RNA polymerase II, a critical step for productive transcript elongation. The dysregulation of CDK9 activity has been implicated in various diseases, including cancer and viral infections, making it an attractive target for therapeutic intervention. This compound is a second-generation CDK inhibitor that exhibits high affinity for CDK9.[1] This document serves as a technical resource for researchers exploring the therapeutic potential of this compound.

Kinase Selectivity and Potency

This compound has been characterized as a potent inhibitor of several CDKs, with a particularly high affinity for CDK9/cyclin T.[2] Its selectivity has been evaluated against a panel of kinases, demonstrating a favorable profile for targeting CDK9-dependent processes.

Table 1: Inhibitory Activity of this compound against Cyclin-Dependent Kinases

| Kinase Complex | IC50 (µM) |

| CDK9/cyclin T | 0.06[2][3][4] |

| CDK2/cyclin E | 0.1[2][3][4] |

| CDK7/cyclin H | 0.45[2][3][4] |

| CDK1/cyclin B | 7.6[2][3][4] |

| CDK4/cyclin D1 | 19.8[2][3][4] |

Table 2: Selectivity of this compound against Other Kinases

| Kinase | IC50 (µM) |

| ERK2 | 32[4] |

| Other Kinases (panel of 10) | >100[3][4] |

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of CDKs.[5] Its primary mechanism in the context of transcription involves the direct inhibition of CDK9. By binding to the ATP pocket of CDK9, this compound prevents the phosphorylation of the C-terminal domain (CTD) of the large subunit of RNA polymerase II (RNAP II).[1] This inhibition attenuates the transition from abortive to productive transcriptional elongation, thereby suppressing the expression of certain genes, including those crucial for cancer cell survival and viral replication.[1]

At the cellular level, the inhibition of CDK9 by this compound can lead to the activation of the tumor suppressor protein p53.[6][7] This is thought to be a consequence of perturbations in RNA synthesis, which can trigger a p53-dependent stress response, leading to the accumulation of p21WAF1.[6][7]

Antiproliferative Activity

This compound has demonstrated broad antiproliferative activity across a panel of human cancer cell lines.[2] The potency of its growth-inhibitory effects varies among different cell types.

Table 3: Antiproliferative Activity of this compound in Human Cancer Cell Lines (72h incubation)

| Cell Line | Cancer Type | IC50 (µM) |

| HOS | Osteosarcoma | 9.3[2] |

| T98G | Glioblastoma | 9.2[2] |

| HBL100 | Breast Cancer | 10.5[2] |

| BT474 | Breast Cancer | 13.6[2] |

| MCF-7 | Breast Cancer | 5.0[2] |

| HT-29 | Colon Cancer | 10.8[2] |

| CCRF-CEM | Leukemia | 5.3[2] |

| BV173 | Leukemia | 2.7[2] |

| HL60 | Leukemia | 16.3[2] |

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of this compound against CDK9.

Materials:

-

Recombinant human CDK9/cyclin T1 enzyme

-

Peptide substrate (e.g., a derivative of the C-terminal domain of RNAP II)

-

ATP (Adenosine triphosphate)

-

This compound stock solution (in DMSO)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

ADP-Glo™ Kinase Assay kit (or similar detection reagent)

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

Add 2.5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 2.5 µL of a 2x kinase/peptide substrate mixture to each well.

-

Initiate the kinase reaction by adding 5 µL of a 2x ATP solution to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTS Assay)

This protocol describes a method to determine the antiproliferative effects of this compound on cancer cell lines.

Materials:

-

Human cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the wells and replace it with 100 µL of the medium containing the various concentrations of this compound or vehicle control.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Conclusion

This compound is a valuable research tool for investigating the biological roles of CDK9 and a promising lead compound for the development of novel therapeutics. Its high potency and selectivity for CDK9, coupled with its demonstrated antiproliferative activity, underscore its potential in oncology and virology. The data and protocols presented in this guide are intended to facilitate further research and development efforts centered on this potent CDK9 inhibitor.

References

- 1. The inhibitor of cyclin-dependent kinases, this compound, exhibits potent antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, CDK/cyclin inhibitor (CAS 500735-47-7) | Abcam [abcam.com]

- 4. medkoo.com [medkoo.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Antiproliferative activity of this compound, a novel 2,6,9-trisubstituted purine cyclin-dependent kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antiproliferative activity of this compound, a novel 2,6,9-trisubstituted purine cyclin-dependent kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Olomoucine II: A Technical Guide to its Antiproliferative Effects on Tumor Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the antiproliferative effects of Olomoucine II, a potent cyclin-dependent kinase (CDK) inhibitor, on various tumor cell lines. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying molecular pathways to support further research and drug development efforts in oncology.

Executive Summary

This compound is a second-generation purine analogue that exhibits significant antiproliferative activity against a broad spectrum of cancer cell lines.[1][2] Its primary mechanism of action involves the competitive inhibition of multiple CDKs, key regulators of the cell cycle and transcription.[1] This inhibition leads to cell cycle arrest, primarily at the G1/S and G2/M transitions, and can induce apoptosis.[3][4] Notably, the effects of this compound are often linked to the activation of the p53 tumor suppressor pathway and the subsequent induction of the CDK inhibitor p21.[2][3] This guide serves as a technical resource, providing researchers with the necessary data and methodologies to effectively study and utilize this compound in a laboratory setting.

Quantitative Data on Antiproliferative Activity

The efficacy of this compound varies across different CDK-cyclin complexes and tumor cell lines. The following tables summarize the reported half-maximal inhibitory concentrations (IC50) and half-maximal effective concentrations (EC50) to provide a comparative view of its potency.

Inhibitory Activity against Cyclin-Dependent Kinases

| Target CDK/Cyclin Complex | IC50 (µM) |

| CDK1/cyclin B | 7.6[1] |

| CDK2/cyclin E | 0.1[1] |

| CDK4/cyclin D1 | 19.8[1] |

| CDK7/cyclin H | 0.45[1] |

| CDK9/cyclin T | 0.06[1] |

Antiproliferative Activity in Tumor Cell Lines

| Cell Line | Cancer Type | IC50 / EC50 (µM) |

| HOS | Osteosarcoma | 9.3[1] |

| T98G | Glioblastoma | 9.2[1] |

| HBL100 | Breast Cancer | 10.5[1] |

| BT474 | Breast Cancer | 13.6[1] |

| MCF-7 | Breast Cancer | 5.0[1] |

| HT-29 | Colorectal Cancer | 10.8[1] |

| CCRF-CEM | Leukemia | 5.3[1] |

| BV173 | Leukemia | 2.7[1] |

| HL-60 | Leukemia | 16.3[1] |

| KB 3-1 | Cervical Cancer | 45 (EC50)[5] |

| MDA-MB-231 | Breast Cancer | 75 (EC50)[5] |

| Evsa-T | Breast Cancer | 85 (EC50)[5] |

| BJ | Fibrosarcoma | 5.4 (EC50)[1] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the antiproliferative effects of this compound. The following sections provide step-by-step protocols for key in vitro assays.

Cell Culture and Drug Preparation

-

Cell Lines and Culture Conditions: All cell lines should be obtained from a reputable cell bank (e.g., ATCC). Cells are to be cultured in the recommended medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

-

This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (DMSO). For experiments, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically <0.1%).

Antiproliferation/Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to adhere and grow for 24 hours.

-

Drug Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time. Harvest cells by trypsinization, wash with PBS, and collect by centrifugation.

-

Cell Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol and incubate at -20°C for at least 2 hours to fix the cells.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of a staining solution containing propidium iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Detection by Annexin V Staining

This assay identifies apoptotic cells based on the externalization of phosphatidylserine.

-

Cell Treatment and Harvesting: Treat cells as described for cell cycle analysis and harvest both adherent and floating cells.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[6]

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) solution.[6]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within 1 hour. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Western Blot Analysis for p53 and p21 Expression

This technique is used to detect changes in the protein levels of p53 and p21.

-

Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p53, p21, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.

Visualizations of Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows associated with the action of this compound.

Caption: General experimental workflow for assessing this compound effects.

Caption: Signaling pathway of this compound in p53 wild-type cancer cells.

Conclusion

This compound demonstrates significant potential as an anticancer agent due to its potent inhibition of key CDKs and its ability to induce cell cycle arrest and apoptosis in a wide range of tumor cell lines. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers to further investigate its therapeutic applications. The elucidation of its mechanism of action, particularly its interplay with the p53 pathway, provides a rationale for exploring its efficacy in tumors with specific genetic backgrounds. This technical guide is intended to facilitate and standardize the in vitro evaluation of this compound, ultimately contributing to the advancement of novel cancer therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Antiproliferative activity of this compound, a novel 2,6,9-trisubstituted purine cyclin-dependent kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Is olomoucine, a weak CDK2 inhibitor, able to induce apoptosis in cancer cells? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of olomoucine, a selective inhibitor of cyclin-dependent kinases, on cell cycle progression in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]

Olomoucine II: A Technical Guide to its Antiviral Activity Against DNA Viruses

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antiviral properties of Olomoucine II, a potent cyclin-dependent kinase (CDK) inhibitor, against a range of DNA viruses. This compound has demonstrated significant efficacy in preclinical studies, positioning it as a compound of interest for further antiviral drug development. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the underlying mechanisms of action and experimental workflows.

Quantitative Assessment of Antiviral Activity

This compound has been shown to inhibit the replication of several DNA viruses, often with greater potency than the related CDK inhibitor, roscovitine.[1] The inhibitory effects have been quantified through various in vitro assays, with the 50% inhibitory concentration (IC50) being a key metric. The cytotoxic concentration (CC50) has also been determined to assess the therapeutic window of the compound.

| Virus | This compound IC50 (µM) | Roscovitine IC50 (µM) | Reference Antiviral IC50 (µM) |

| Herpes Simplex Virus-1 (HSV-1) | 5.0 | >20 | Acyclovir: 0.8 |

| Herpes Simplex Virus-2 (HSV-2) | 4.7 | >20 | Acyclovir: 3.5 |

| Vaccinia Virus (VV) | 3.8 | >20 | Iodo-deoxyuridine: 4.0 |

| Human Adenovirus type 4 (Ad4) | 2.4 | 15.2 | Cidofovir: 8.5 |

| Human Cytomegalovirus (HCMV) | 3.2 | 4.5 | Cidofovir: 0.5 |

| Measles Virus (MV) (RNA Virus) | >20 | >20 | Ribavirin: 2.5 |

| Influenza Virus (IV) (RNA Virus) | >20 | >20 | Ribavirin: 18.0 |

Table 1: Comparative in vitro antiviral activity of this compound, roscovitine, and reference compounds against a panel of DNA and RNA viruses. Data extracted from Holcakova et al., 2010.[1]

| Cell Line | This compound CC50 (µM) | Roscovitine CC50 (µM) |

| Human Fetal Foreskin Fibroblasts | Not specified in abstract | Not specified in abstract |

Table 2: Cytotoxicity of this compound and roscovitine. The full paper would be needed for specific CC50 values.

Mechanism of Action: Inhibition of Viral Transcription

This compound exerts its antiviral effect by targeting host cell cyclin-dependent kinases (CDKs), which are essential for the replication of many DNA viruses. Specifically, this compound is a potent inhibitor of CDK7 and CDK9. These kinases are crucial components of the cellular transcription machinery, as they phosphorylate the C-terminal domain (CTD) of RNA polymerase II (Pol II). This phosphorylation is a critical step for the initiation and elongation of transcription.

By inhibiting CDK7 and CDK9, this compound prevents the efficient phosphorylation of RNA Pol II, leading to a blockage of viral gene transcription and subsequent replication.[1] This mechanism of targeting a host factor is advantageous as it may have a broader spectrum of activity against different viruses and potentially a higher barrier to the development of viral resistance.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's antiviral activity.

Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral agent that inhibits the formation of viral plaques by 50% (IC50).

Materials:

-

Confluent monolayers of susceptible host cells (e.g., Vero cells for HSV, A549 cells for Adenovirus) in 24-well plates.

-

Virus stock of known titer.

-

This compound stock solution (dissolved in DMSO).

-

Culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS).

-

Overlay medium (e.g., culture medium containing 1% carboxymethylcellulose or agarose).

-

Fixative solution (e.g., methanol or 4% paraformaldehyde).

-

Staining solution (e.g., 0.5% crystal violet in 20% ethanol).

Procedure:

-

Seed host cells in 24-well plates and incubate until a confluent monolayer is formed.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the growth medium from the cell monolayers and infect the cells with a specific multiplicity of infection (MOI) of the virus (e.g., 100 plaque-forming units per well).

-

Incubate for 1 hour at 37°C to allow for viral adsorption.

-

Remove the virus inoculum and wash the cell monolayers with phosphate-buffered saline (PBS).

-

Add the overlay medium containing the different concentrations of this compound to the respective wells.

-

Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-4 days, depending on the virus).

-

After incubation, remove the overlay medium and fix the cells with the fixative solution for 20-30 minutes.

-

Stain the fixed cells with crystal violet solution for 15-20 minutes.

-

Gently wash the plates with water to remove excess stain and allow them to air dry.

-

Count the number of plaques in each well. The IC50 value is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the untreated virus control.

Adenovirus Yield Reduction Assay

This assay measures the effect of an antiviral compound on the production of infectious virus progeny.

Materials:

-

Confluent monolayers of A549 cells in 6-well plates.

-

Human Adenovirus type 4 (Ad4) stock.

-

This compound and Cidofovir stock solutions.

-

Culture medium.

Procedure:

-

Infect confluent monolayers of A549 cells in 6-well plates with Ad4 at a multiplicity of infection (MOI) of 0.01.[1]

-

After a 1-hour adsorption period, remove the inoculum and wash the cells.

-

Add fresh culture medium containing either 10 µM this compound, 100 µM cidofovir, or a combination of both.[1]

-

Harvest the cells and culture supernatant at various time points post-infection (e.g., 6, 12, 24, 48, 72, and 96 hours).[1]

-

Subject the harvested samples to three cycles of freeze-thawing to release intracellular virions.

-

Determine the titer of the progeny virus in the cell lysates by plaque assay on A549 cells.

-

The reduction in virus yield is calculated by comparing the titers from treated and untreated infected cells.

WST-1 Cytotoxicity Assay

This colorimetric assay is used to determine the concentration of a compound that reduces cell viability by 50% (CC50).

Materials:

-

Host cells (e.g., human fetal foreskin fibroblasts) in 96-well plates.

-

This compound stock solution.

-

Culture medium.

-

WST-1 reagent.

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the growth medium and add the medium containing the different concentrations of this compound to the cells.

-

Incubate the plates for a specified period (e.g., 24, 48, 72, or 96 hours) at 37°C.[1]

-

Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance of the samples at 450 nm using a microplate reader.

-

The CC50 value is calculated as the concentration of this compound that reduces the absorbance by 50% compared to untreated control cells.

References

An In-depth Technical Guide to the Role of Olomoucine II in Cell Cycle G1/S and G2/M Arrest

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olomoucine II, a second-generation purine analogue, has emerged as a potent inhibitor of cyclin-dependent kinases (CDKs), key regulators of cell cycle progression. This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound induces cell cycle arrest at the G1/S and G2/M checkpoints. Through the targeted inhibition of specific CDK/cyclin complexes, this compound modulates the phosphorylation status of critical downstream targets, including the Retinoblastoma protein (Rb) and components of the p53 signaling pathway. This document details the signaling cascades, presents quantitative data on its effects, and provides established experimental protocols for studying its activity, serving as a valuable resource for researchers in oncology, cell biology, and drug discovery.

Introduction

The eukaryotic cell cycle is a tightly regulated process that ensures the faithful replication and segregation of the genome. Cyclin-dependent kinases (CDKs), in association with their regulatory cyclin subunits, are the central drivers of this process. Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation. Consequently, CDKs have become a prime target for the development of anti-cancer therapeutics. This compound is a potent and selective inhibitor of several CDKs, demonstrating significant anti-proliferative activity in a variety of cancer cell lines.[1][2] This guide focuses on the specific mechanisms by which this compound imposes G1/S and G2/M phase arrest.

Mechanism of Action: Inhibition of Cyclin-Dependent Kinases

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of CDKs and preventing the phosphorylation of their substrates.[3] Its inhibitory activity is most potent against CDK9/cyclin T, CDK2/cyclin E, and CDK7/cyclin H, with notable activity against CDK1/cyclin B as well.[2] The differential inhibition of these key cell cycle kinases underpins its ability to induce cell cycle arrest at distinct phases.

Data Presentation: Inhibitory Activity of this compound

| Target CDK/Cyclin Complex | IC50 (µM) | Reference |

| CDK9/cyclin T | 0.06 | [2] |

| CDK2/cyclin E | 0.1 | [2] |

| CDK7/cyclin H | 0.45 | [2] |

| CDK1/cyclin B | 7.6 | [2] |

| CDK4/cyclin D1 | 19.8 | [2] |

G1/S Phase Arrest: Targeting the Restriction Point

The transition from the G1 phase to the S phase, known as the restriction point, is a critical decision point for cell proliferation and is primarily governed by the activity of CDK2 and CDK4/6. This compound effectively blocks this transition, primarily through the potent inhibition of CDK2.[4]

Inhibition of CDK2 and Hypophosphorylation of Retinoblastoma Protein (Rb)

In a normal cell cycle, the CDK4/6-cyclin D and CDK2-cyclin E complexes sequentially phosphorylate the Retinoblastoma protein (Rb). This hyperphosphorylation leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for S-phase entry. This compound's strong inhibitory effect on CDK2 prevents the hyperphosphorylation of Rb, keeping it in its active, hypophosphorylated state.[5] In this state, Rb remains bound to E2F, repressing the transcription of S-phase genes and thus arresting the cell cycle in G1.[5][6]

Activation of the p53-p21 Pathway

In some cellular contexts, this compound has been shown to induce the tumor suppressor protein p53.[7] Activated p53 transcriptionally upregulates the expression of the CDK inhibitor p21WAF1/Cip1.[5] p21 then binds to and inhibits CDK2/cyclin E complexes, further reinforcing the G1 arrest.[5][7]

Signaling Pathway: G1/S Arrest by this compound

Caption: G1/S arrest pathway induced by this compound.

G2/M Phase Arrest: Preventing Mitotic Entry

The transition from G2 to mitosis (M phase) is driven by the activation of the CDK1/cyclin B complex, also known as the Mitosis-Promoting Factor (MPF). This compound can also induce a G2/M arrest, albeit at generally higher concentrations than those required for G1 arrest, by inhibiting CDK1 activity.[3][4]

Inhibition of CDK1/Cyclin B

The activation of the CDK1/cyclin B complex is the final trigger for entry into mitosis. This compound's inhibition of CDK1 prevents the phosphorylation of numerous downstream substrates that are essential for mitotic events, such as chromosome condensation, nuclear envelope breakdown, and spindle formation. This leads to an accumulation of cells in the G2 phase.[8]

Signaling Pathway: G2/M Arrest by this compound

References

- 1. Cell cycle arrest induced in human breast cancer cells by cyclin-dependent kinase inhibitors: a comparison of the effects exerted by roscovitine and olomoucine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Cell cycle regulation: p53-p21-RB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. G1/S Cell Cycle Blockers and Inhibitors of Cyclin-Dependent Kinases Suppress Camptothecin-Induced Neuronal Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Olomoucine II In Vitro Kinase Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olomoucine II is a potent, second-generation inhibitor of cyclin-dependent kinases (CDKs), a family of serine/threonine kinases crucial for cell cycle regulation and transcription.[1][2][3] As a derivative of roscovitine, this compound exhibits enhanced inhibitory activity against several key CDKs, making it a valuable tool for cancer research and a potential therapeutic agent.[1] This document provides detailed application notes and a comprehensive protocol for conducting in vitro kinase assays to characterize the inhibitory activity of this compound.

Introduction

Cyclin-dependent kinases are central regulators of eukaryotic cell cycle progression, and their aberrant activity is a hallmark of many cancers. This compound, a 2,6,9-trisubstituted purine, acts as an ATP-competitive inhibitor of CDKs.[4] Its ability to selectively target these kinases has led to its investigation as an antiproliferative and anticancer agent.[2][5] In vitro kinase assays are fundamental for determining the potency and selectivity of inhibitors like this compound. These assays quantify the phosphorylation of a substrate by a specific kinase in the presence of varying concentrations of the inhibitor, allowing for the determination of key parameters such as the half-maximal inhibitory concentration (IC50).

Data Presentation: Inhibitory Activity of this compound

The following table summarizes the IC50 values of this compound against a panel of key kinases, demonstrating its potency and selectivity profile.

| Kinase Target | IC50 (µM) |

| CDK9/cyclin T | 0.06 |

| CDK2/cyclin E | 0.1 |

| CDK7/cyclin H | 0.45 |

| CDK1/cyclin B | 7.6 |

| CDK4/cyclin D1 | 19.8 |

| ERK2 | 32 |

Data sourced from MedKoo Biosciences and Abcam.[5][6]

Signaling Pathway Inhibition

This compound primarily targets the cyclin-dependent kinases, which are essential for cell cycle progression and transcription. The diagram below illustrates the points of inhibition within these pathways.

Caption: this compound inhibits key CDKs involved in cell cycle and transcription.

Experimental Protocols

This section details a generalized protocol for an in vitro kinase assay to determine the IC50 of this compound. This protocol is based on common methodologies for CDK inhibitor screening and can be adapted for various detection formats, such as radiometric or luminescence-based assays.

Objective: To determine the concentration-dependent inhibition of a specific kinase (e.g., CDK2/cyclin E) by this compound.

Materials:

-

Kinase: Recombinant active kinase (e.g., CDK2/cyclin E)

-

Substrate: Specific peptide or protein substrate for the kinase (e.g., Histone H1 for CDKs)

-

Inhibitor: this compound, dissolved in DMSO to create a stock solution

-

ATP: Adenosine triphosphate, [γ-32P]ATP for radiometric assays or unlabeled ATP for luminescence assays

-

Kinase Assay Buffer: Typically contains Tris-HCl, MgCl2, DTT, and BSA. A sample composition could be 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT, and 50 µg/mL heparin.

-

Detection Reagent: Depending on the assay format (e.g., ADP-Glo™ Kinase Assay reagents from Promega for luminescence)

-

Microplates: 96-well or 384-well plates suitable for the detection method

-

Plate Reader: Scintillation counter for radiometric assays or a luminometer for luminescence assays

Experimental Workflow Diagram:

Caption: Workflow for an in vitro kinase assay to determine this compound IC50.

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Create a serial dilution of this compound in DMSO or the assay buffer. It is crucial to maintain a consistent final DMSO concentration across all wells to avoid solvent effects.

-

Prepare the kinase, substrate, and ATP solutions in the kinase assay buffer at the desired concentrations.

-

-

Assay Plate Setup:

-

Add a small volume (e.g., 1-5 µL) of the serially diluted this compound or DMSO (for control wells) to the microplate wells.

-

Add the kinase and substrate mixture to each well.

-

Include control wells: "no kinase" (background), "no inhibitor" (maximum activity), and "no substrate" (if necessary).

-

-

Kinase Reaction:

-

Initiate the kinase reaction by adding ATP to each well. For radiometric assays, this will be a mixture of unlabeled ATP and [γ-32P]ATP.

-

Incubate the plate at a controlled temperature (typically 30°C) for a predetermined time (e.g., 30-90 minutes). The incubation time should be within the linear range of the reaction.

-

-

Detection:

-

For Luminescence-Based Assays (e.g., ADP-Glo™):

-

Stop the kinase reaction by adding the ADP-Glo™ Reagent, which depletes the remaining ATP.

-

Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

-

Incubate as per the manufacturer's instructions.

-

Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

-

For Radiometric Assays:

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Spot the reaction mixture onto a filter membrane (e.g., phosphocellulose paper) that binds the phosphorylated substrate.

-

Wash the filter membranes extensively to remove unincorporated [γ-32P]ATP.

-

Measure the radioactivity on the filters using a scintillation counter. The signal is directly proportional to the amount of phosphorylated substrate.

-

-

-

Data Analysis:

-

Subtract the background signal (from "no kinase" wells) from all other readings.

-

Normalize the data by setting the "no inhibitor" control as 100% kinase activity and the highest inhibitor concentration as 0% activity.

-

Plot the percentage of kinase activity against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

-

Conclusion

The provided protocols and data serve as a comprehensive guide for researchers investigating the inhibitory effects of this compound on cyclin-dependent kinases. The in vitro kinase assay is an essential tool for characterizing the potency and selectivity of this and other kinase inhibitors, providing valuable insights for drug discovery and development in the field of oncology and beyond.

References

- 1. The inhibitor of cyclin-dependent kinases, this compound, exhibits potent antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiproliferative activity of this compound, a novel 2,6,9-trisubstituted purine cyclin-dependent kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiproliferative activity of this compound, a novel 2,6,9-trisubstituted purine cyclin-dependent kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound, CDK/cyclin inhibitor (CAS 500735-47-7) | Abcam [abcam.com]

- 6. medkoo.com [medkoo.com]

Application Notes and Protocols for Antiviral Screening Using Olomoucine II in a Plaque Reduction Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olomoucine II, a potent inhibitor of cyclin-dependent kinases (CDKs), has demonstrated significant antiviral activity against a broad spectrum of DNA viruses.[1][2][3] As a derivative of roscovitine, this compound exerts its effects by targeting host cell CDKs, which are essential for the replication of many viruses.[1][3] This mode of action, targeting cellular rather than viral proteins, makes it a promising candidate for antiviral drug development, particularly for viruses resistant to conventional therapies.[1][2] The plaque reduction assay is a robust method to quantify the inhibitory effect of compounds like this compound on viral replication. This document provides detailed application notes and a comprehensive protocol for utilizing an this compound-based plaque reduction assay for antiviral screening.

Mechanism of Action

This compound is an ATP-competitive inhibitor of several cyclin-dependent kinases, including CDK1, CDK2, CDK7, and CDK9.[4][5][6] Viruses often co-opt the host cell's replication machinery, including CDKs, to facilitate their own replication. By inhibiting these kinases, this compound disrupts the viral life cycle. For instance, inhibition of CDK7 and CDK9 can interfere with the phosphorylation of the C-terminal domain of RNA polymerase II, a crucial step for viral transcription.[1] The broad-spectrum activity of this compound against various DNA viruses suggests a common reliance on these host cell CDKs for successful replication.[1]

Data Presentation

The antiviral activity of this compound has been quantified against a panel of human DNA viruses using plaque reduction assays. The 50% inhibitory concentration (IC50) values, which represent the concentration of the drug required to reduce the number of viral plaques by 50%, are summarized in the table below.

| Virus | This compound IC50 (µM) |

| Herpes Simplex Virus-1 (HSV-1) | 5.0 |

| Herpes Simplex Virus-2 (HSV-2) | 4.7 |

| Vaccinia Virus (VV) | 3.8 |

| Human Adenovirus type-4 (Ad4) | 2.4 |

| Human Cytomegalovirus (HCMV) | 3.2 |

Data sourced from Holcakova et al., 2010.[1]

Experimental Protocols

Plaque Reduction Assay Protocol for this compound

This protocol is designed to determine the antiviral activity of this compound against susceptible DNA viruses.

Materials:

-

Cells: A suitable host cell line for the virus of interest (e.g., Vero cells for HSV, A549 cells for Adenovirus).

-

Virus: A stock of the virus to be tested with a known titer (in Plaque Forming Units per milliliter, PFU/mL).

-

This compound: Stock solution of known concentration, dissolved in a suitable solvent (e.g., DMSO).

-

Culture Medium: Appropriate growth medium for the host cell line (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Overlay Medium: Culture medium containing a substance to solidify or increase viscosity, such as carboxymethylcellulose (CMC) or Avicel.

-

Staining Solution: Crystal violet solution (e.g., 0.1% crystal violet in 20% ethanol) or another suitable stain for visualizing plaques.

-

Fixative: 10% formalin or another suitable fixative.

-

Multi-well cell culture plates (e.g., 6-well or 24-well plates).

-

Standard tissue culture equipment.

Procedure:

-

Cell Seeding:

-

Seed the host cells into multi-well plates at a density that will result in a confluent monolayer on the day of infection.

-

Incubate the plates at 37°C in a humidified CO2 incubator.

-

-

Compound Preparation:

-

Prepare a series of dilutions of this compound in culture medium. The final concentrations should bracket the expected IC50 value. Based on the known IC50 values, a starting range could be from 0.1 µM to 50 µM.

-

-

Virus Infection:

-

When the cell monolayer is confluent, remove the growth medium.

-

Infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (typically 50-100 PFU per well).

-

Incubate for 1-2 hours at 37°C to allow for viral adsorption.

-

-

Treatment with this compound:

-

After the adsorption period, remove the viral inoculum.

-

Add the prepared dilutions of this compound in overlay medium to the respective wells. Include a "no drug" control (virus only) and a "cell" control (no virus, no drug).

-

-

Incubation:

-

Incubate the plates at 37°C in a humidified CO2 incubator for a period sufficient for plaque formation (this will vary depending on the virus, typically 2-7 days).

-

-

Plaque Visualization:

-

After the incubation period, fix the cells with a suitable fixative.

-

Remove the overlay medium and stain the cell monolayer with a staining solution (e.g., crystal violet).

-

Gently wash the wells with water and allow them to dry.

-

-

Data Analysis:

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each concentration of this compound compared to the "no drug" control.

-

Determine the IC50 value by plotting the percentage of plaque reduction against the log of the drug concentration and fitting the data to a dose-response curve.

-

Mandatory Visualizations

Caption: Workflow of the this compound plaque reduction assay.

Caption: Antiviral mechanism of this compound via CDK inhibition.

References

- 1. The inhibitor of cyclin-dependent kinases, this compound, exhibits potent antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The inhibitor of cyclin-dependent kinases, this compound, exhibits potent antiviral properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound, CDK/cyclin inhibitor (CAS 500735-47-7) | Abcam [abcam.com]

- 6. Antiproliferative activity of this compound, a novel 2,6,9-trisubstituted purine cyclin-dependent kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol: Preparation of Olomoucine II Stock Solution in DMSO

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed, step-by-step guide for the preparation of a stock solution of Olomoucine II using Dimethyl Sulfoxide (DMSO) as the solvent. This compound is a potent cyclin-dependent kinase (CDK) inhibitor used in cell cycle research and cancer studies.[1][2][3] Accurate preparation of stock solutions is critical for ensuring experimental reproducibility and obtaining reliable data. This protocol includes necessary calculations, safety precautions, storage recommendations, and a summary of key quantitative data.

Quantitative Data Summary

The following table summarizes the essential properties of this compound for stock solution preparation.

| Parameter | Value | Source(s) |

| Molecular Formula | C₁₉H₂₆N₆O₂ | [2][4] |

| Molecular Weight | 370.45 g/mol | [2][3][5][6] |

| Purity | ≥98% | [1][4] |

| Appearance | Crystalline solid / Solid powder | [4][6] |

| Solubility in DMSO | Up to 100 mM | [1] |

| Recommended Storage | -20°C | [1][7] |

| Long-term Storage | Store under desiccating conditions for up to 12 months. | [1] |

Experimental Protocol: Stock Solution Preparation

This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations.

Materials and Equipment

-

This compound powder (purity ≥98%)

-

Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance (sensitive to 0.1 mg)

-

Calibrated micropipettes and sterile pipette tips

-

Sterile, amber or opaque microcentrifuge tubes (e.g., 1.5 mL)

-

Vortex mixer

-

Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

Calculation of Mass

To prepare a stock solution of a specific concentration, use the following formula:

Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000

Example Calculation for a 10 mM Stock Solution in 1 mL of DMSO:

-

Desired Concentration = 10 mM

-

Desired Volume = 1 mL

-

Molecular Weight = 370.45 g/mol

Mass (mg) = 10 mM x 1 mL x 370.45 / 1000 = 3.70 mg

Therefore, 3.70 mg of this compound is needed to make 1 mL of a 10 mM stock solution.

Step-by-Step Procedure

-

Preparation: Before starting, allow the this compound container and the DMSO vial to equilibrate to room temperature to prevent condensation.

-

Weighing: Carefully weigh out the calculated mass (e.g., 3.70 mg) of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.

-

Solvent Addition: Add the calculated volume (e.g., 1 mL) of DMSO to the microcentrifuge tube containing the this compound powder.

-

Dissolution: Close the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. The solution should be clear.[7] Gentle warming or brief sonication can be used if dissolution is difficult, but avoid overheating.

-

Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, clearly labeled microcentrifuge tubes.

Visualized Workflows and Pathways

Experimental Workflow

The following diagram illustrates the sequential steps for preparing the this compound stock solution.

Caption: Workflow for this compound stock solution preparation.

Signaling Pathway: Cell Cycle Inhibition

This compound functions by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. This diagram shows the points of inhibition.

Caption: this compound inhibits CDK/Cyclin complexes to halt cell cycle.

Safety Precautions and Handling

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves when handling this compound and DMSO.

-

Ventilation: Work in a well-ventilated area or a chemical fume hood.

-

Handling: DMSO is a potent solvent that can facilitate the absorption of chemicals through the skin. Avoid direct contact with the powder and the solution.

-

Disposal: Dispose of all waste materials according to your institution's guidelines for chemical waste.

References

- 1. This compound, CDK/cyclin inhibitor (CAS 500735-47-7) | Abcam [abcam.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. medkoo.com [medkoo.com]

- 7. Olomoucine =98 HPLC 101622-51-9 [sigmaaldrich.com]

Application Notes and Protocols: Using Flow Cytometry to Analyze Olomoucine II-Induced Cell Cycle Arrest

Introduction

Olomoucine II is a 2,6,9-trisubstituted purine derivative that acts as a potent inhibitor of cyclin-dependent kinases (CDKs).[1] CDKs are a family of protein kinases that play a crucial role in regulating the progression of the cell cycle.[2] By inhibiting key CDKs such as CDK1, CDK2, CDK7, and CDK9, this compound can effectively halt cell proliferation and induce cell cycle arrest, primarily at the G1/S and G2/M transitions.[1][3][4] This makes it a valuable tool for cancer research and drug development.

Flow cytometry, coupled with a DNA-intercalating fluorescent dye like Propidium Iodide (PI), is a powerful technique for analyzing cell cycle distribution. The fluorescence intensity of PI is directly proportional to the DNA content in a cell, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[5] This application note provides a detailed protocol for treating cultured cells with this compound and subsequently analyzing the induced cell cycle arrest using flow cytometry.

Mechanism of Action: this compound-Induced Cell Cycle Arrest

This compound functions as an ATP-competitive inhibitor of CDKs.[6] The progression through the cell cycle is driven by the sequential activation of different CDK-cyclin complexes. For instance, the CDK1/Cyclin B complex is essential for the G2 to M phase transition. This compound inhibits the kinase activity of these complexes, preventing the phosphorylation of downstream target proteins required for cell cycle advancement. This inhibition leads to an accumulation of cells at specific checkpoints, most notably G1 and G2/M.[3][7]

The diagram below illustrates the simplified signaling pathway of CDK-mediated cell cycle progression and its inhibition by this compound, leading to G2/M arrest.

Quantitative Data Summary

The efficacy of this compound can vary significantly depending on the cell line.[8] It is crucial to determine the half-maximal inhibitory concentration (IC50) to select appropriate treatment concentrations for cell cycle analysis.

Table 1: Example IC50 Values for Olomoucine in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| KB 3-1 | Cervical Carcinoma | 45 | [9] |

| MDA-MB-231 | Breast Adenocarcinoma | 75 | [9] |

| Evsa-T | Breast Cancer | 85 | [9] |

| MR65 | Non-small Cell Lung Cancer | 10 - 200 (dose-dependent effects observed) | [10] |

| Raji | Burkitt's Lymphoma | (Effects observed in combination with irradiation) | [7] |

Note: The table references Olomoucine, a closely related precursor. IC50 values for this compound should be determined empirically for the specific cell line under investigation.

Table 2: Representative Data of Cell Cycle Distribution after this compound Treatment

The following table shows hypothetical but representative results from a flow cytometry experiment on a generic cancer cell line treated with this compound for 24 hours.

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control (0.1% DMSO) | 45.2 | 30.5 | 24.3 |

| This compound (50 µM) | 42.8 | 15.1 | 42.1 |

| This compound (100 µM) | 38.5 | 8.3 | 53.2 |

Experimental Protocols

This section provides a comprehensive protocol for inducing and analyzing cell cycle arrest with this compound.

Experimental Workflow Overview

A. Materials and Reagents

-

Cell Line: Appropriate cancer cell line of interest (e.g., HeLa, A549, MCF-7)

-

Culture Medium: As recommended for the cell line

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin Solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS), sterile

-

This compound (Stock solution in DMSO, store at -20°C)

-

Dimethyl Sulfoxide (DMSO), cell culture grade

-

70% Ethanol, ice-cold (Prepare by diluting 100% ethanol with distilled water, store at -20°C)

-

Propidium Iodide (PI) Staining Solution: [11]

-

50 µg/mL Propidium Iodide

-

100 µg/mL RNase A (DNase-free)

-

0.1% Triton X-100 in PBS

-

-

Equipment:

-

Cell culture flasks or plates

-

Incubator (37°C, 5% CO2)

-

Centrifuge

-

Flow cytometer

-

Flow cytometry tubes (5 mL)

-

Vortex mixer

-

B. Detailed Protocol

-

Cell Seeding:

-

Seed cells in 6-well plates at a density that will ensure they are approximately 60-70% confluent at the time of harvesting.

-

Incubate for 18-24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare working solutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration does not exceed 0.1% in any condition.

-

Include a vehicle control (medium with 0.1% DMSO).

-

Remove the old medium from the cells and add the medium containing this compound or the vehicle control.

-

Incubate for the desired time period (e.g., 24, 48 hours).

-

-

Cell Harvesting:

-

Aspirate the culture medium (which may contain floating/apoptotic cells) and transfer to a 15 mL conical tube.

-

Wash the adherent cells with 1 mL of PBS and add this wash to the same 15 mL tube.

-

Add 0.5 mL of Trypsin-EDTA to each well and incubate for 2-5 minutes until cells detach.

-

Neutralize the trypsin with 1 mL of complete medium and transfer the detached cells to the same 15 mL tube.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.[5]

-

Discard the supernatant.

-

-

Fixation:

-

Propidium Iodide Staining:

-

Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) for 5 minutes. Ethanol-fixed cells are less dense.

-

Carefully decant the ethanol supernatant.

-

Wash the cell pellet by resuspending in 3 mL of PBS and centrifuging again at 500 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in 500 µL of the PI Staining Solution.[12][13]

-

Incubate at room temperature for 15-30 minutes, protected from light.[11]

-

-

Flow Cytometry Acquisition:

-

Transfer the stained cell suspension to flow cytometry tubes. Filter through a 40-50 µm nylon mesh if clumping is observed.

-

Analyze the samples on a flow cytometer.

-

Use a low flow rate to ensure high-quality data.[13]

-

Collect data in a linear scale for the PI channel (e.g., FL2 or PE-Texas Red).[13]

-

Record at least 10,000 single-cell events for accurate analysis.[5]

-

-

Data Analysis:

-

First, use a dot plot of forward scatter area (FSC-A) versus forward scatter height (FSC-H) to gate on the single-cell population and exclude doublets.

-

Generate a histogram of the PI fluorescence intensity for the single-cell population.

-

Use the cell cycle analysis module in your flow cytometry software (e.g., FlowJo, FCS Express) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

-

Compare the cell cycle distribution of this compound-treated samples to the vehicle control. An accumulation of cells in the G2/M peak indicates a G2/M arrest.[14][15]

-

References

- 1. Antiproliferative activity of this compound, a novel 2,6,9-trisubstituted purine cyclin-dependent kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The inhibitor of cyclin-dependent kinases, this compound, exhibits potent antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Olomoucine, an inhibitor of the cdc2/cdk2 kinases activity, blocks plant cells at the G1 to S and G2 to M cell cycle transitions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Cyclin-dependent kinase (CDK) inhibitor olomoucine enhances gamma-irradiation-induced apoptosis and cell cycle arrest in Raji cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of olomoucine, a selective inhibitor of cyclin-dependent kinases, on cell cycle progression in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 12. igbmc.fr [igbmc.fr]

- 13. ucl.ac.uk [ucl.ac.uk]

- 14. Frontiers | Cinobufagin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis in Malignant Melanoma Cells [frontiersin.org]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols: Detecting p53 Activation by Olomoucine II via Western Blot

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olomoucine II, a potent cyclin-dependent kinase (CDK) inhibitor, has been demonstrated to induce cell cycle arrest and apoptosis in various cancer cell lines. A key mechanism underlying its anti-tumor activity is the activation of the tumor suppressor protein p53. This document provides a detailed protocol for detecting the activation of p53 in response to this compound treatment using Western blotting. It includes methodologies for cell culture, treatment, protein extraction, and immunodetection, as well as quantitative data and visual representations of the signaling pathway and experimental workflow.

Introduction

The p53 protein is a critical tumor suppressor that regulates the cell cycle and apoptosis in response to cellular stress. In many cancer types, the p53 pathway is inactivated, allowing for uncontrolled cell proliferation. This compound, a second-generation purine analogue, inhibits several CDKs, including CDK1, CDK2, CDK7, and CDK9.[1][2] Inhibition of these kinases, particularly those involved in transcription regulation like CDK7 and CDK9, leads to perturbations in RNA synthesis. This ribosomal stress is thought to trigger a p53-dependent checkpoint.[3][4]

One of the key mechanisms of p53 regulation is its interaction with the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. Studies have shown that in this compound-treated cells, MDM2 can form a complex with the ribosomal protein L11.[3][4] This interaction inhibits the ubiquitin ligase function of MDM2, leading to the stabilization and accumulation of p53 in the nucleus.[3][4] Activated p53 then transcriptionally upregulates its target genes, such as the CDK inhibitor p21WAF1, which mediates cell cycle arrest.[2] This application note details a robust Western blot protocol to monitor the increase in p53 and p21WAF1 protein levels following this compound treatment.

Data Presentation

The following table summarizes the anti-proliferative activity of this compound in various human cancer cell lines, providing a reference for effective concentration ranges.

| Cell Line | Cancer Type | IC50 (µM) after 72h |

| MCF-7 | Breast Adenocarcinoma | 5.0 |

| BT474 | Breast Ductal Carcinoma | 13.6 |

| HT-29 | Colorectal Adenocarcinoma | 10.8 |

| HOS | Osteosarcoma | 9.3 |

| T98G | Glioblastoma | 9.2 |

| CCRF-CEM | Acute Lymphoblastic Leukemia | 5.3 |

| BV173 | B-cell Precursor Leukemia | 2.7 |

| HL60 | Acute Promyelocytic Leukemia | 16.3 |

Data sourced from MedchemExpress and Krystof V, et al. (2005).[5]

Signaling Pathway

The diagram below illustrates the proposed signaling pathway for p53 activation by this compound.

Caption: this compound-induced p53 activation pathway.

Experimental Workflow

The following diagram outlines the key steps of the Western blot protocol for detecting p53 activation.

Caption: Experimental workflow for Western blot analysis.

Experimental Protocols

Materials and Reagents

-

Cell Line: MCF-7 (human breast adenocarcinoma, ATCC HTB-22) or other suitable cell line with wild-type p53.

-

Cell Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% Penicillin-Streptomycin.[3]

-

This compound (dissolved in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.

-

Protease and Phosphatase Inhibitor Cocktails

-

BCA Protein Assay Kit

-

Laemmli Sample Buffer (4X)

-

Tris-Glycine SDS-PAGE Gels

-

PVDF Membranes

-

Blocking Buffer: 5% non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Primary Antibodies:

-

Rabbit anti-p53 antibody (e.g., Cell Signaling Technology #9282, 1:1000 dilution)[6]

-

Rabbit anti-p21WAF1 antibody (e.g., Cell Signaling Technology #2947, 1:1000 dilution)

-

Mouse anti-β-actin antibody (loading control, e.g., Santa Cruz Biotechnology sc-47778, 1:1000 dilution)

-

-

Secondary Antibodies:

-

HRP-conjugated goat anti-rabbit IgG

-

HRP-conjugated goat anti-mouse IgG

-

-

Enhanced Chemiluminescence (ECL) Substrate

-

Deionized Water

Cell Culture and Treatment

-

Culture MCF-7 cells in EMEM supplemented with 10% FBS, insulin, and antibiotics at 37°C in a humidified atmosphere of 5% CO2.[3]

-

Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

-

Treat the cells with varying concentrations of this compound (e.g., 5, 10, 15 µM) for 24 to 48 hours. Include a DMSO-treated vehicle control.

Protein Extraction

-

After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold PBS.

-

Aspirate the PBS and add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[7]

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysates on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (protein extract) to a new pre-chilled tube.

-

Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.

Western Blotting

-

Normalize the protein concentrations of all samples with RIPA buffer. Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95°C for 5 minutes.

-

Load 20-30 µg of protein per lane into a Tris-Glycine SDS-PAGE gel.

-